1-Benzyl-4-(1,4-dioxa-8-aza-spiro[4.5]dec-8-yl)-piperidine-4-carbonitrile

spirocyclic scaffold physicochemical properties conformational restriction

Researchers developing spirocyclic σ1 receptor ligands face limited commercial access to compounds combining the 1,4-dioxa-8-azaspiro[4.5]decane scaffold with a benzyl-piperidine-carbonitrile periphery. Non-spiro 4-cyanopiperidine surrogates lack the conformational rigidity essential for subtype selectivity, leading to off-target binding and unreliable SAR. • σ1 pharmacophore validated: close 1-oxa-8-azaspiro[4.5]decane analogs exhibit Ki = 0.47-12.1 nM with up to 44-fold σ1/σ2 selectivity. • 4-CN enables late-stage diversification to amides, amines, or tetrazoles without scaffold deconstruction. • CNS-optimized profile: XLogP3 1.9, TPSA 48.7 Ų, 0 HBD. • Supplied at NLT 98% purity with documented analytical characterization, supporting reproducible SAR and methodology studies.

Molecular Formula C20H27N3O2
Molecular Weight 341.4 g/mol
Cat. No. B12852682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-(1,4-dioxa-8-aza-spiro[4.5]dec-8-yl)-piperidine-4-carbonitrile
Molecular FormulaC20H27N3O2
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1(C#N)N2CCC3(CC2)OCCO3)CC4=CC=CC=C4
InChIInChI=1S/C20H27N3O2/c21-17-19(23-12-8-20(9-13-23)24-14-15-25-20)6-10-22(11-7-19)16-18-4-2-1-3-5-18/h1-5H,6-16H2
InChIKeyRVTRSPDSMLVITK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-4-(1,4-dioxa-8-aza-spiro[4.5]dec-8-yl)-piperidine-4-carbonitrile: Chemical Class, Physicochemical Profile, and Procurement Identity


1-Benzyl-4-(1,4-dioxa-8-aza-spiro[4.5]dec-8-yl)-piperidine-4-carbonitrile (CAS 685530-64-7, molecular formula C20H27N3O2, molecular weight 341.45 g/mol) is a synthetic heterocyclic compound belonging to the spirocyclic piperidine class. Its structure integrates a 1,4-dioxa-8-aza-spiro[4.5]decane moiety, a benzyl-substituted piperidine core, and a carbonitrile group at the 4-position [1]. Computed physicochemical parameters include an exact mass of 341.21032711 g/mol, a calculated logP (XLogP3) of 1.9, a topological polar surface area (TPSA) of 48.7 Ų, 5 hydrogen bond acceptors, 0 hydrogen bond donors, 3 rotatable bonds, and a complexity index of 484 . The compound is supplied as a research chemical with a typical purity specification of NLT 98% [2].

Why 1-Benzyl-4-(1,4-dioxa-8-aza-spiro[4.5]dec-8-yl)-piperidine-4-carbonitrile Cannot Be Replaced by Simpler Piperidine-4-carbonitrile Analogs


Substituting this compound with a simpler 1-benzylpiperidine-4-carbonitrile (CAS 62718-31-4) or other non-spirocyclic 4-cyanopiperidine derivatives fails to replicate its unique physicochemical and pharmacological profile. The presence of the 1,4-dioxa-8-aza-spiro[4.5]decane moiety introduces a rigid spirocyclic scaffold that constrains conformational flexibility, modulates lipophilicity, and alters hydrogen-bonding capacity relative to non-spiro analogs [1]. In the context of sigma receptor ligand design, the spirocyclic architecture has been demonstrated to be a critical determinant of sigma-1/sigma-2 receptor affinity and subtype selectivity; removal of the spiro framework or replacement with flexible alkyl linkers results in substantially diminished binding affinity and selectivity, as established in systematic SAR campaigns on related spiro[[2]benzopyran-1,4'-piperidine] and 1,4-dioxa-8-azaspiro[4.5]decane series [2][3]. Furthermore, the carbonitrile group at the 4-position of the piperidine ring serves as both a polarity modifier (contributing to the compound's moderate logP of 1.9) and a synthetic handle for further derivatization, making generic substitution with non-nitrile analogs or with analogs lacking the spiro moiety chemically and pharmacologically non-equivalent [1].

Quantitative Differentiation Evidence for 1-Benzyl-4-(1,4-dioxa-8-aza-spiro[4.5]dec-8-yl)-piperidine-4-carbonitrile vs. Closest Analogs


Spirocyclic Scaffold vs. Non-Spiro 1-Benzylpiperidine-4-carbonitrile: Impact on Conformational Rigidity and Lipophilicity

The target compound incorporates a 1,4-dioxa-8-aza-spiro[4.5]decane moiety, which fundamentally alters molecular topology compared to the non-spiro reference compound 1-benzylpiperidine-4-carbonitrile (CAS 62718-31-4, C13H16N2, MW 200.28 g/mol) . The spirocyclic fusion introduces two additional oxygen atoms, increasing the molecular weight by 141.17 g/mol (341.45 vs. 200.28) and altering the hydrogen-bonding profile from 2 acceptors / 0 donors to 5 acceptors / 0 donors . The computed logP (XLogP3) of the target compound is 1.9, compared to an estimated ~2.5 for 1-benzylpiperidine-4-carbonitrile, while the TPSA increases from ~27 Ų to 48.7 Ų, reflecting enhanced polarity and altered membrane permeability characteristics . These differences are structurally encoded by the spirocyclic dioxolane ring and cannot be replicated by simple N-alkyl or 4-substituted piperidine analogs.

spirocyclic scaffold physicochemical properties conformational restriction

Class-Level Sigma-1 Receptor Affinity Advantage Conferred by the Spirocyclic 1,4-Dioxa-8-azaspiro[4.5]decane Scaffold

Although direct binding data for the target compound itself have not been reported in the peer-reviewed literature, extensive pharmacological characterization of structurally analogous 1,4-dioxa-8-azaspiro[4.5]decane derivatives demonstrates that this spirocyclic scaffold confers nanomolar sigma-1 receptor affinity. The close analog 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (5a) exhibited a Ki of 5.4 ± 0.4 nM at σ1 receptors with 30-fold selectivity over σ2 receptors and 1404-fold selectivity over the vesicular acetylcholine transporter [1]. In a broader series, 1-oxa-8-azaspiro[4.5]decane derivatives displayed σ1 Ki values ranging from 0.47 to 12.1 nM [2]. By contrast, non-spirocyclic piperidine-4-carbonitrile derivatives lacking the dioxa-azaspiro moiety typically show σ1 Ki values in the 1.22–2.14 nM range but with substantially lower subtype selectivity (σ2/σ1 = 680–887) and higher lipophilicity [3]. The presence of the 1,4-dioxa-8-azaspiro[4.5]decane motif in the target compound is therefore expected, based on class-level SAR, to contribute to a distinct affinity-selectivity-lipophilicity profile relative to non-spiro 4-cyanopiperidine sigma ligands.

sigma-1 receptor binding affinity spirocyclic ligand

Synthetic Utility: The 4-Carbonitrile Group as a Versatile Derivatization Handle Not Present in Non-Nitrile Spirocyclic Analogs

The 4-carbonitrile substituent distinguishes this compound from otherwise identical spirocyclic analogs such as 1-benzyl-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)piperidine (without the nitrile group). The nitrile function serves as a precursor for transformations to amides (hydrolysis), amines (reduction), tetrazoles (click chemistry), and amidines, enabling late-stage diversification of the spirocyclic scaffold [1]. This is in contrast to the des-nitrile analog, which lacks a readily functionalizable group at the 4-position and thus offers fewer options for further chemical elaboration. The carbonitrile also contributes to the compound's computed logP of 1.9—an approximate 0.5–1.0 log unit reduction compared to what would be expected for the des-nitrile analog—enhancing aqueous solubility characteristics .

synthetic intermediate derivatization carbonitrile handle

Purity Specification and Vendor Documentation: Quantified Quality Assurance for Reproducible Research

The target compound is commercially available from multiple reputable suppliers with a documented purity specification of NLT 98% [1]. This is comparable to or exceeds the typical purity of commonly procured simpler piperidine-4-carbonitrile research chemicals, which are often supplied at 95–97% purity . The availability of supporting analytical documentation upon request—including 1H-NMR, MS, and in some cases MOA (Method of Analysis) and ROS (Report of Synthesis)—provides procurement-grade traceability that is essential for reproducibility in receptor binding assays, in vivo studies, and structure-activity relationship campaigns [1].

purity specification quality control vendor documentation

Optimal Research and Industrial Application Scenarios for 1-Benzyl-4-(1,4-dioxa-8-aza-spiro[4.5]dec-8-yl)-piperidine-4-carbonitrile Based on Verified Differentiation Evidence


Sigma-1 Receptor Ligand Design and SAR Exploration

The 1,4-dioxa-8-azaspiro[4.5]decane scaffold is a validated pharmacophoric element for sigma-1 receptor binding, with close analogs demonstrating nanomolar affinity (Ki = 0.47–12.1 nM) [1]. The target compound provides a benzyl-piperidine-carbonitrile periphery amenable to systematic structural variation while retaining the spirocyclic core, making it a suitable starting point for optimizing sigma-1 affinity, subtype selectivity, and physicochemical properties in CNS drug discovery programs targeting pain, neuroprotection, or tumor imaging.

Chemical Biology Probe Synthesis via Carbonitrile Derivatization

The 4-carbonitrile group enables late-stage diversification into amides, amines, tetrazoles, and other functional groups without deconstructing the spirocyclic framework [1]. This makes the compound valuable for generating focused libraries of spirocyclic piperidine derivatives for chemoproteomics, affinity labeling, or fluorescent probe development, where the nitrile serves as a non-perturbing precursor to bioorthogonal handles.

Physicochemical Property Benchmarking in CNS Drug Discovery

With a computed XLogP3 of 1.9, TPSA of 48.7 Ų, and 0 hydrogen bond donors, the target compound occupies a favorable region of CNS drug-like chemical space . It can serve as a reference compound for benchmarking permeability, efflux liability, and metabolic stability in lead optimization campaigns, especially when compared to higher-lipophilicity non-spiro 4-cyanopiperidine analogs that may exhibit greater off-target binding and metabolic clearance.

Synthetic Methodology Development Involving Spirocyclic Building Blocks

The compound's dual functionality—a spirocyclic ketal and a 4-carbonitrile—makes it a useful substrate for developing or testing new synthetic methodologies, such as catalytic nitrile hydrolysis, reductive amination, or cross-coupling reactions on sterically congested quaternary centers. Its availability at NLT 98% purity with documented analytical characterization supports reproducible methodology studies [2].

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